3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves multistep chemical reactions, starting from commercially available raw materials. Key steps might include ring-closing reactions, reduction reactions, and acylation reactions. These processes aim to construct the benzimidazole core and introduce various substituents at specific positions to achieve desired chemical properties and biological activities (H. Bin, 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those with dimethoxy phenyl groups, is typically characterized using spectroscopic methods such as NMR and mass spectrometry. X-ray crystallography can provide detailed information on the molecular geometry, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential biological activities (A. Saeed et al., 2020).
Chemical Reactions and Properties
Benzimidazole derivatives can participate in various chemical reactions, including interactions with different reagents to form new compounds with potential biological activities. Their chemical properties are influenced by the nature and position of substituents on the benzimidazole core and the phenyl rings. These properties can be explored through synthetic chemistry approaches to develop compounds with desired chemical and biological characteristics (M. O. Püsküllü et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications, including pharmaceuticals. These properties are determined by the compound's molecular structure and can be modified through chemical synthesis to enhance their suitability for specific applications (S. Hsiao et al., 2015).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have synthesized novel benzamide derivatives and evaluated their antimicrobial activity. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and showed effective antimicrobial properties against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Sethi et al., 2016). Another study focused on synthesizing benzimidazole, benzoxazole, and benzothiazole derivatives , highlighting their broad-spectrum antimicrobial activity against bacterial and fungal strains, suggesting their use in combating microbial infections (Padalkar et al., 2014).
Anticancer Potential
The research on benzamide derivatives extends to anticancer applications as well. For example, certain N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives have been evaluated for their in vitro antimicrobial activity and showed promise as anticancer compounds due to their efficacy against various microbial strains, indicating a potential pathway for exploring anticancer properties (Sethi et al., 2016). Another study synthesized compounds aiming at targeting cancer stem cells , suggesting the significant antitumor activity of these compounds against colon cancer stem cells, offering a new avenue for cancer treatment research (Bhat et al., 2016).
Photophysical and Antioxidant Activities
Research into benzamide derivatives also explores their photophysical properties and potential antioxidant activities. For instance, ESIPT-inspired fluorescent derivatives of benzimidazole showed exciting photo-physical properties, indicating their utility in material science and photonic applications due to their dual emission characteristics (Padalkar et al., 2011). Additionally, a series of compounds were synthesized, showing promising antimicrobial and antioxidant activities , suggesting their potential in developing new therapeutic agents (Sindhe et al., 2016).
properties
IUPAC Name |
3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-14-4-9-20-21(10-14)26-22(25-20)15-5-7-17(8-6-15)24-23(27)16-11-18(28-2)13-19(12-16)29-3/h4-13H,1-3H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLLZLZUMICMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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